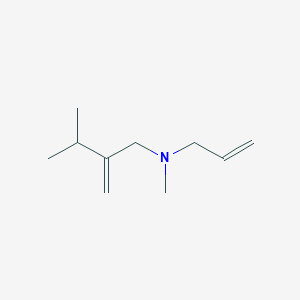![molecular formula C12H16OS B14620324 [1-(Phenylsulfanyl)cyclopentyl]methanol CAS No. 57557-47-8](/img/structure/B14620324.png)
[1-(Phenylsulfanyl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Phenylsulfanyl)cyclopentyl]methanol: is an organic compound characterized by a cyclopentyl ring substituted with a phenylsulfanyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Phenylsulfanyl)cyclopentyl]methanol typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group on the cyclopentyl ring.
Addition of the Methanol Group: The methanol group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [1-(Phenylsulfanyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry: : [1-(Phenylsulfanyl)cyclopentyl]methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: : The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: : Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(Phenylsulfanyl)cyclopentyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(Phenylsulfanyl)cyclohexyl]methanol: Similar structure but with a cyclohexyl ring.
[1-(Phenylsulfanyl)cyclopropyl]methanol: Similar structure but with a cyclopropyl ring.
[1-(Phenylsulfanyl)cyclobutyl]methanol: Similar structure but with a cyclobutyl ring.
Uniqueness
- The cyclopentyl ring in [1-(Phenylsulfanyl)cyclopentyl]methanol provides unique steric and electronic properties compared to its cyclohexyl, cyclopropyl, and cyclobutyl analogs. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity.
Propriétés
Numéro CAS |
57557-47-8 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
(1-phenylsulfanylcyclopentyl)methanol |
InChI |
InChI=1S/C12H16OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
Clé InChI |
OBDUHMZWQMQTAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


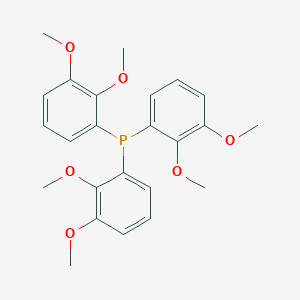
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
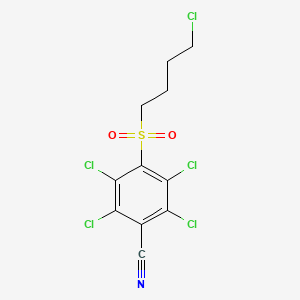
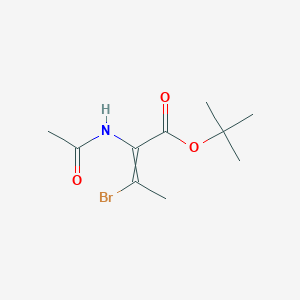
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)
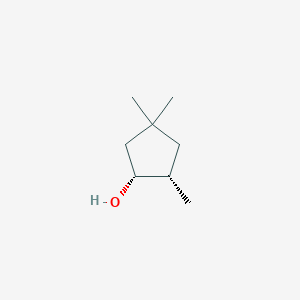
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)
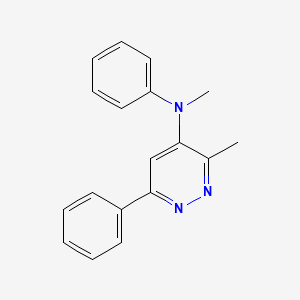
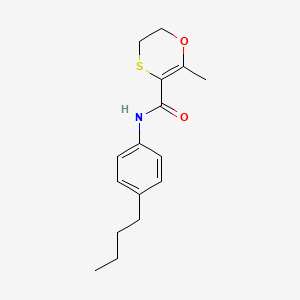

![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
